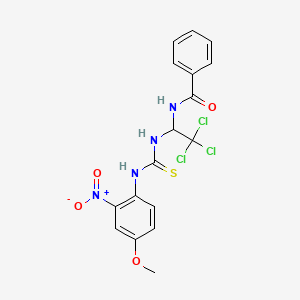
N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trichlor-1-(3-(4-Methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamid ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter eine Trichlormethylgruppe, eine Thioharnstoffgruppe und eine Benzamidstruktur.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,2,2-Trichlor-1-(3-(4-Methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamid umfasst in der Regel mehrere Schritte:
Bildung des Trichlormethyl-Zwischenprodukts: Das Ausgangsmaterial, 2,2,2-Trichlorethanol, wird mit Thionylchlorid umgesetzt, um 2,2,2-Trichlorethylchlorid zu bilden.
Bildung des Thioharnstoffderivats: Das Trichlorethylchlorid wird dann mit Thioharnstoff umgesetzt, um das entsprechende Thioharnstoffzwischenprodukt zu bilden.
Kopplung mit 4-Methoxy-2-nitroanilin: Das Thioharnstoffzwischenprodukt wird unter basischen Bedingungen mit 4-Methoxy-2-nitroanilin gekoppelt, um das gewünschte Produkt zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Dazu könnten die Verwendung von Katalysatoren, verbesserte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie gehören.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(2,2,2-Trichlor-1-(3-(4-Methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einem Amin reduziert werden.
Reduktion: Die Trichlormethylgruppe kann zu einer Methylgruppe reduziert werden.
Substitution: Die Methoxygruppe kann durch nukleophile aromatische Substitution durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Natriummethoxid (NaOMe) oder andere starke Basen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung des entsprechenden Aminderivats.
Reduktion: Bildung des entsprechenden Methylderivats.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-Trichlor-1-(3-(4-Methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Potenzielles Einsatzgebiet als Leitstruktur für die Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Materialwissenschaften: Einsatz bei der Synthese neuer Polymere oder Materialien mit einzigartigen Eigenschaften.
Organische Synthese: Einsatz als Baustein für die Synthese komplexerer Moleküle.
Wirkmechanismus
Der Wirkmechanismus von N-(2,2,2-Trichlor-1-(3-(4-Methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trichlormethylgruppe kann mit nukleophilen Stellen an Proteinen oder Enzymen interagieren, während der Thioharnstoffteil Wasserstoffbrückenbindungen mit biologischen Molekülen bilden kann. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die weiter mit zellulären Komponenten interagieren können.
Wirkmechanismus
The mechanism of action of N-(2,2,2-Trichloro-1-(3-(4-methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamide involves its interaction with specific molecular targets. The trichloromethyl group may interact with nucleophilic sites on proteins or enzymes, while the thiourea moiety can form hydrogen bonds with biological molecules. The nitro group may undergo reduction to form reactive intermediates that can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2,2,2-Trichlor-1-(3-(4-Methoxy-2-nitro-phenyl)-thioureido)-ethyl)-benzamid: Einzigartig aufgrund der Kombination von Trichlormethyl-, Thioharnstoff- und Benzamidgruppen.
N-(2,2,2-Trichlor-1-(3-(4-Methoxy-phenyl)-thioureido)-ethyl)-benzamid: Fehlt die Nitrogruppe, was sich auf seine Reaktivität und Anwendungen auswirken kann.
N-(2,2,2-Trichlor-1-(3-(4-Nitro-phenyl)-thioureido)-ethyl)-benzamid: Fehlt die Methoxygruppe, was seine Löslichkeit und Wechselwirkungen beeinflussen kann.
Eigenschaften
Molekularformel |
C17H15Cl3N4O4S |
|---|---|
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3N4O4S/c1-28-11-7-8-12(13(9-11)24(26)27)21-16(29)23-15(17(18,19)20)22-14(25)10-5-3-2-4-6-10/h2-9,15H,1H3,(H,22,25)(H2,21,23,29) |
InChI-Schlüssel |
RQOIPQIEAUXRTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


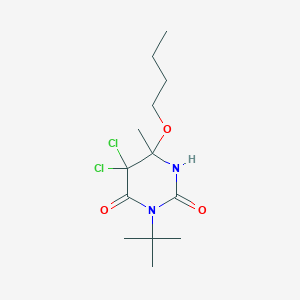

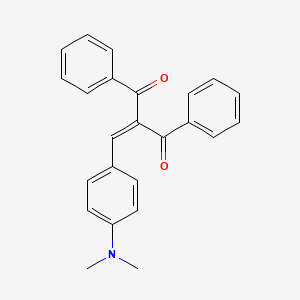
![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate](/img/structure/B11715006.png)
![3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11715009.png)
![{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715014.png)
![N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine](/img/structure/B11715033.png)
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
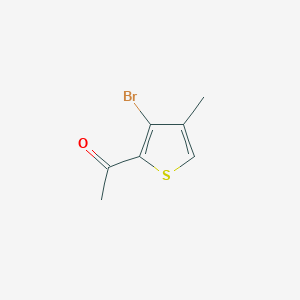
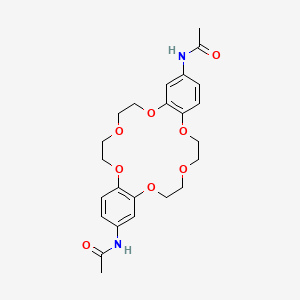
![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)
